molecular formula C8H7BrN2 B8183696 2-Bromo-4-(methylamino)benzonitrile

2-Bromo-4-(methylamino)benzonitrile

Cat. No.: B8183696
M. Wt: 211.06 g/mol
InChI Key: LMROCQSZNGWQNN-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylamino)benzonitrile is a brominated aromatic nitrile derivative featuring a methylamino group at the para position relative to the nitrile moiety and a bromine atom at the ortho position. Compounds like 4-bromo-2-(methylamino)benzonitrile (CAS 954226-93-8) share a similar backbone, differing only in substituent positions . Such benzonitrile derivatives are typically intermediates in pharmaceutical synthesis, agrochemicals, or dye manufacturing due to their reactivity in coupling reactions and functional group transformations.

Properties

IUPAC Name

2-bromo-4-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMROCQSZNGWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Iron powder, hydrochloric acid.

    Methylating Agents: Methyl iodide, potassium carbonate.

    Nucleophiles: Hydroxide ions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    4-(Methylamino)benzonitrile: Formed by nucleophilic substitution of the bromine atom.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and methylamino groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

2-Bromo-4-methylbenzonitrile

  • Structure : Bromine at C2, methyl at C4, nitrile at C1.
  • Key Properties : Planar molecular geometry (r.m.s. deviation = 0.008 Å) with weak π–π stacking interactions (3.782–3.919 Å centroid separations) .
  • Applications : Intermediate in phthalocyanine dye synthesis, which are used in photodynamic cancer therapy and photo-redox reactions .
  • Synthesis : Prepared via bromination of 4-methylbenzonitrile derivatives .

5-Bromo-2-hydroxybenzonitrile

  • Structure : Bromine at C5, hydroxyl at C2, nitrile at C1.
  • Key Properties : Forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å). Planar structure with deviations attributed to hydrogen bonding .
  • Applications : Precursor for antiretroviral drugs, cancer therapies, and osteoporosis treatments .
  • Synthesis: Methods include bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes .

4-(Bromomethyl)benzonitrile

  • Structure : Bromomethyl at C4, nitrile at C1.
  • Key Properties : Melting point 115–117°C; reactive bromomethyl group facilitates nucleophilic substitutions .
  • Applications : Building block in organic synthesis, e.g., for biphenylcarbonitrile derivatives used in materials science .

4-Bromo-2-chlorobenzonitrile

  • Structure : Bromine at C4, chlorine at C2, nitrile at C1.
  • Key Properties : Melting point 67–68°C; dual halogen substituents enhance electrophilic reactivity .
  • Applications : Intermediate in agrochemicals and pharmaceuticals, leveraging halogen-directed cross-coupling reactions .

4-Bromo-2-(morpholin-4-yl)benzonitrile

  • Structure : Bromine at C4, morpholine ring at C2, nitrile at C1.
  • Key Properties: Soluble in chloroform and methanol; hygroscopic solid requiring inert storage .
  • Applications : Research chemical in medicinal chemistry, particularly for kinase inhibitor development .

2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile

  • Structure : Bromine at C2, methylhydrazine at C4, nitrile at C1.
  • Key Properties : Purity 98%; hydrazine group enables chelation or coordination chemistry .

Comparative Analysis Table

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications References
2-Bromo-4-(methylamino)benzonitrile Br (C2), NHCH₃ (C4), CN (C1) ~225.06* N/A Pharmaceutical intermediates (inferred)
2-Bromo-4-methylbenzonitrile Br (C2), CH₃ (C4), CN (C1) 196.04 N/A Phthalocyanine dyes
5-Bromo-2-hydroxybenzonitrile Br (C5), OH (C2), CN (C1) 198.02 N/A Antiretroviral agents, cancer therapies
4-(Bromomethyl)benzonitrile BrCH₂ (C4), CN (C1) 196.04 115–117 Organic synthesis intermediates
4-Bromo-2-chlorobenzonitrile Br (C4), Cl (C2), CN (C1) 216.46 67–68 Agrochemicals, pharmaceuticals
4-Bromo-2-(morpholin-4-yl)benzonitrile Br (C4), morpholine (C2), CN (C1) 267.12 N/A Kinase inhibitor research

*Calculated based on molecular formula C₈H₆BrN₂.

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., Br, CN) enhance electrophilicity, aiding cross-coupling reactions (e.g., Suzuki-Miyaura). Amino/hydroxy groups (e.g., NHCH₃, OH) introduce hydrogen-bonding capabilities, influencing crystal packing (e.g., 5-bromo-2-hydroxybenzonitrile’s 1D chains) .

Synthetic Versatility :

  • Bromine atoms enable functionalization via metal-catalyzed reactions. For example, 4-(bromomethyl)benzonitrile’s bromomethyl group is pivotal in alkylation reactions .
  • Morpholine and hydrazine substituents (e.g., in and ) expand utility in drug discovery through heterocycle formation.

Application Diversity: Pharmaceuticals: Hydroxy and amino derivatives (e.g., ) are prominent in drug scaffolds. Materials Science: Planar, π-stacking molecules (e.g., ) are critical in dye and optoelectronic material synthesis.

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